
p-Mentha-1,3,8-triene
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Overview
Description
P-mentha-1,3,8-triene is a monoterpene that is cyclohexa-1,3-diene substituted at positions 1 and 4 by methyl and prop-1-en-2-yl groups respectively. It has a role as a plant metabolite, a human xenobiotic metabolite and a volatile oil component. It is a monoterpene and a cyclohexadiene. It derives from a p-menthane.
p-Mentha-1, 3, 8-triene, also known as 1, 3, 8-menthatriene, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. p-Mentha-1, 3, 8-triene is considered to be a practically insoluble (in water) and relatively neutral molecule. p-Mentha-1, 3, 8-triene has been detected in multiple biofluids, such as feces and saliva. Within the cell, p-mentha-1, 3, 8-triene is primarily located in the membrane (predicted from logP) and cytoplasm. p-Mentha-1, 3, 8-triene can be biosynthesized from p-menthane. p-Mentha-1, 3, 8-triene is a camphor, herbal, and turpentine tasting compound that can be found in dill, herbs and spices, and parsley. This makes p-mentha-1, 3, 8-triene a potential biomarker for the consumption of these food products.
Scientific Research Applications
Medicinal Applications
Antiemetic Properties
Research has demonstrated that essential oils containing p-Mentha-1,3,8-triene exhibit significant antiemetic effects. A clinical trial involving Mentha spicata and Mentha piperita essential oils showed a marked reduction in chemotherapy-induced nausea and vomiting (CINV) among patients treated with these oils compared to controls. The study highlighted not only the efficacy but also the cost-effectiveness of using these essential oils in clinical settings .
Antimicrobial Activity
The antifungal properties of this compound have been investigated in various studies. For instance, a study on Mentha piperita essential oil revealed its effectiveness against Fusarium sporotrichioides with determined minimum inhibitory concentration (MIC) values indicating substantial antifungal activity . The essential oil's composition was analyzed using gas chromatography-mass spectrometry (GC-MS), confirming the presence of this compound among other active compounds.
Agricultural Applications
Insecticidal Activity
this compound has shown promise as an insecticide. Research indicates that it can be effective against pests such as the maize weevil (Sitophilus zeamais). The essential oil derived from Chenopodium ambrosioides was found to contain this compound and exhibited significant insecticidal activity .
Food Science Applications
Flavoring Agent
Due to its pleasant aroma and flavor profile, this compound is utilized in the food industry as a flavoring agent. Its olfactory characteristics can enhance the sensory properties of food products. Studies have explored its synthesis and olfactory evaluation to develop new flavor profiles for culinary applications .
Data Table: Summary of Applications
Case Studies
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Clinical Trial on CINV
A randomized double-blind study assessed the efficacy of Mentha spicata and Mentha piperita essential oils in managing CINV. Results indicated a statistically significant reduction in emetic events among treatment groups compared to controls . -
Antifungal Study on Mentha piperita
An investigation into the antifungal effects of Mentha piperita essential oil demonstrated its capability to inhibit fungal growth effectively. The study utilized both MIC and morphological assessments to evaluate the impact on Fusarium sporotrichioides .
Q & A
Basic Research Questions
Q. What are the key structural features of p-Mentha-1,3,8-triene, and how can they be experimentally validated?
- Answer : The molecule contains a cyclohexadiene ring substituted with methyl and isopropenyl groups at positions 1 and 4, respectively. Structural validation involves:
- Nuclear Magnetic Resonance (NMR) : Analyze 1H and 13C NMR spectra to confirm double bond positions (δ 4.5–6.5 ppm for olefinic protons) and substituent orientations.
- Mass Spectrometry (MS) : Use fragmentation patterns (e.g., m/z 134 for molecular ion [M+]) to verify the molecular formula (C10H14) .
- X-ray Crystallography : Resolve 3D conformation, particularly the non-planar cyclohexadiene ring and rotatable bonds .
Q. What analytical techniques are most suitable for identifying this compound in plant extracts?
- Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar columns (e.g., HP-5MS) with temperature gradients (40–250°C) to separate isomers. Compare retention indices (e.g., Kovats RI ~1100) and mass spectra with reference libraries .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection (λ 220–260 nm for conjugated dienes) for quantification in complex matrices like dill or parsley .
Q. How can solubility and logP values of this compound be determined experimentally?
- Answer :
- Solubility : Use shake-flask method with water-saturated octanol, measuring partitioning via UV-Vis spectroscopy. Reported water solubility is 0.79 g/L .
- logP : Apply reversed-phase HPLC with calibrated standards. Note discrepancies between experimental logP (2.81–4.15) due to isomerization or solvent impurities .
Advanced Research Questions
Q. How can computational methods resolve contradictions in predicted vs. experimental physicochemical properties (e.g., logP, pKa)?
- Answer :
- Quantitative Structure-Property Relationship (QSPR) : Train models using descriptors like polar surface area (0 Ų) and molar refractivity (47.33 m3·mol−1) to predict logP and solubility. Validate against experimental data to refine algorithms .
- Molecular Dynamics (MD) Simulations : Study solvation behavior in lipid bilayers to explain membrane localization observed in biofluids .
Q. What strategies optimize the separation of this compound from its structural isomers (e.g., o- and m-menthatrienes) in GC-MS?
- Answer :
- Column Selection : Use polar stationary phases (e.g., PEG-20M) to exploit differences in dipole moments.
- Temperature Programming : Apply slow ramping (2°C/min) during elution to enhance resolution of closely related terpenes .
- Derivatization : Convert to more polar derivatives (e.g., epoxides) to alter retention behavior .
Q. What biosynthetic pathways produce this compound in plants, and how can metabolic engineering enhance its yield?
- Answer :
- Pathway Elucidation : Trace precursors like geranyl pyrophosphate (GPP) via isotope labeling and enzyme assays (e.g., terpene synthase activity).
- CRISPR/Cas9 Editing : Overexpress rate-limiting enzymes (e.g., limonene synthases) in model organisms (e.g., E. coli) to boost production .
Q. How can metabolomic profiling distinguish this compound’s role as a biomarker in dietary studies?
- Answer :
- LC-MS/MS Metabolomics : Use stable isotope dilution (SID) to quantify the compound in saliva/feces. Correlate levels with dietary intake of herbs like parsley.
- Multivariate Analysis : Apply PCA or PLS-DA to identify co-occurring metabolites (e.g., apiole) for biomarker validation .
Q. Methodological Considerations
Q. How should researchers address discrepancies in reported logP values for this compound?
- Answer :
- Standardization : Use IUPAC-recommended shake-flask protocols with controlled pH and temperature.
- Interlaboratory Validation : Collaborate across labs to harmonize measurement conditions and reduce variability .
Q. What experimental designs are optimal for studying this compound’s membrane interactions in cellular systems?
- Answer :
- Fluorescence Microscopy : Label with BODIPY tags to track localization in lipid bilayers.
- DSC (Differential Scanning Calorimetry) : Measure phase transition changes in model membranes (e.g., DMPC liposomes) .
Q. How can NMR relaxation studies inform the conformational dynamics of this compound?
Properties
CAS No. |
18368-95-1 |
---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |
InChI Key |
XNMPFDIYAMOYRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(CC1)C(=C)C |
Canonical SMILES |
CC1=CC=C(CC1)C(=C)C |
Key on ui other cas no. |
18368-95-1 |
Synonyms |
p-menthatriene,p-mentha-1,3,8-triene |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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